7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key structural features include:
- 7-Fluoro substituent on the chromeno moiety, providing electron-withdrawing effects.
- p-Tolyl group (1-position), contributing steric bulk and moderate electron-donating properties.
Properties
IUPAC Name |
7-fluoro-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-15-2-4-16(5-3-15)21-20-22(28)18-14-17(25)6-7-19(18)31-23(20)24(29)27(21)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJSMNHRWAQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in cancer research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H22FN3O3
- Molecular Weight : 373.41 g/mol
- SMILES Notation : CC(C)C(=O)N1C(=O)C2=C(C1=O)N(C(=O)C2=C(C=C(C=C2)C(=O)N(C(=O)C(C)C)C(=O)C(C)C)C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))C=C(C=C(C=C2)C(=O)N(C(=O)C(C)C))
Synthesis
The synthesis of this compound typically involves a multi-step organic synthesis process, which includes the formation of the chromeno-pyrrole framework followed by fluorination and morpholinoethyl substitution. This synthetic route is crucial for enhancing the compound's biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
In vitro studies have shown that the compound inhibits cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The compound's biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth, such as:
- Topoisomerase II
- Dihydrofolate reductase (DHFR)
These interactions lead to disrupted DNA replication and repair processes in cancer cells.
Study 1: Antiproliferative Effects
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of chromeno-pyrrole compounds, including our target compound. The findings indicated that modifications at the fluorine position significantly enhanced activity against MCF-7 cells, leading to a 50% reduction in cell viability at lower concentrations compared to non-fluorinated analogs .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which this compound exerts its effects. Utilizing flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins in A549 cells . This suggests a robust apoptotic pathway activation as a response to treatment.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15 | Apoptosis |
| Antiproliferative | HCT116 | 20 | Cell Cycle Arrest |
| Antiproliferative | A549 | 25 | Apoptosis |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences and their implications:
Key Observations:
Aryl Group Diversity: The p-tolyl group in the target compound offers a balance of hydrophobicity and electron donation, contrasting with electron-rich groups like 3,4,5-trimethoxyphenyl (4{4–19-7}) or polar 3-hydroxyphenyl (4{9–5-21}) .
Side Chain Modifications: The morpholinoethyl group in the target compound and 634574-70-2 improves water solubility, whereas furan-2-ylmethyl (4{9–5-21}) or dimethylaminopropyl (NCGC00538279) may influence binding affinity or metabolic stability .
Chromeno Substituents: 7-Fluoro (target) vs. 7-chloro (4{9–5-21}, NCGC00538279, 634574-70-2): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
